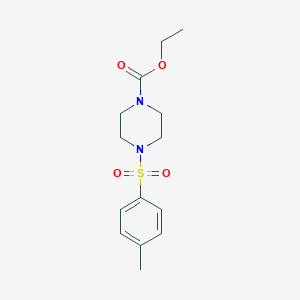

Ethyl 4-tosylpiperazine-1-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(4-methylphenyl)sulfonylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4S/c1-3-20-14(17)15-8-10-16(11-9-15)21(18,19)13-6-4-12(2)5-7-13/h4-7H,3,8-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAANTRUGYDHFPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001191622 | |

| Record name | Ethyl 4-[(4-methylphenyl)sulfonyl]-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001191622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203425 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

27106-47-4 | |

| Record name | Ethyl 4-[(4-methylphenyl)sulfonyl]-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27106-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-[(4-methylphenyl)sulfonyl]-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001191622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl 4-tosylpiperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of Ethyl 4-tosylpiperazine-1-carboxylate. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally analogous compounds, primarily Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate, to provide a robust predictive profile. This document includes detailed information on its structure, predicted physicochemical properties, a detailed synthesis protocol adapted from a closely related analog, and expected spectral characteristics. The information is presented to support research, discovery, and development activities involving this and related molecules.

Chemical Structure and Identifiers

This compound is a derivative of piperazine, featuring an ethyl carboxylate group at the 1-position and a tosyl (p-toluenesulfonyl) group at the 4-position.

Molecular Formula: C₁₄H₂₀N₂O₄S

Molecular Weight: 328.39 g/mol

Structure:

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. Where direct data is unavailable, values from the closely related analog, Ethyl 1-piperazinecarboxylate, are provided as an estimate and are denoted with an asterisk (*).

| Property | Value | Source (Analogous Compound) |

| Physical State | Expected to be a solid at room temperature | Based on the phenylsulfonyl analog[1] |

| Melting Point | Data not available | |

| Boiling Point | ~273 °C (lit.) | Ethyl 1-piperazinecarboxylate[2][3] |

| Density | ~1.08 g/mL at 25 °C (lit.) | Ethyl 1-piperazinecarboxylate[2] |

| Refractive Index | n20/D ~1.477 (lit.)* | Ethyl 1-piperazinecarboxylate[2] |

| Solubility | Data not available | |

| pKa | Data not available |

Synthesis

A reliable synthesis protocol for this compound can be adapted from the established procedure for its phenylsulfonyl analog, Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate[1]. The key modification is the substitution of benzenesulfonyl chloride with p-toluenesulfonyl chloride (tosyl chloride).

Experimental Protocol: Synthesis of this compound

Materials:

-

Ethyl 1-piperazinecarboxylate

-

p-Toluenesulfonyl chloride (Tosyl chloride)

-

Toluene

-

Methanol

-

Alkaline water (e.g., dilute NaOH solution)

Procedure:

-

In a round-bottom flask, dissolve p-toluenesulfonyl chloride (0.01 mol) in 25 mL of toluene with stirring.

-

In a separate vessel, dissolve Ethyl 1-piperazinecarboxylate (0.01 mol) in toluene.

-

Add the Ethyl 1-piperazinecarboxylate solution dropwise to the stirring solution of p-toluenesulfonyl chloride.

-

Reflux the reaction mixture for 30 minutes. The formation of a precipitate should be observed.

-

After cooling, collect the precipitate by filtration.

-

Wash the precipitate with alkaline water to remove any unreacted tosyl chloride and other acidic impurities.

-

To purify the product, dissolve the crude precipitate in methanol at room temperature.

-

Allow the methanol solution to evaporate slowly over several days to yield crystalline this compound.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Spectral Data (Predicted)

Direct spectral data for this compound is not currently available. The following sections provide predicted spectral characteristics based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the ethyl group, the piperazine ring protons, and the tosyl group.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ethyl CH₃ | ~1.2 | Triplet | 3H |

| Tosyl CH₃ | ~2.4 | Singlet | 3H |

| Piperazine CH₂ (adjacent to N-CO) | ~3.5-3.7 | Multiplet | 4H |

| Piperazine CH₂ (adjacent to N-SO₂) | ~3.0-3.2 | Multiplet | 4H |

| Ethyl CH₂ | ~4.1 | Quartet | 2H |

| Aromatic (Tosyl) | ~7.3 (d) and ~7.7 (d) | Doublets | 4H |

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for each carbon environment in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Ethyl CH₃ | ~14 |

| Tosyl CH₃ | ~21 |

| Piperazine C (adjacent to N-CO) | ~43 |

| Piperazine C (adjacent to N-SO₂) | ~46 |

| Ethyl CH₂ | ~61 |

| Aromatic C (Tosyl) | ~127, ~130, ~133, ~144 |

| Carbonyl C=O | ~155 |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the sulfonyl and carbonyl functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | ~1700 |

| S=O (Sulfonamide) | ~1350 and ~1160 |

| C-N | ~1200-1000 |

| C-H (Aromatic and Aliphatic) | ~3000-2850 |

Mass Spectrometry

The mass spectrum (Electron Ionization) is expected to show a molecular ion peak (M⁺) at m/z = 328. Fragmentation patterns would likely involve the loss of the ethoxycarbonyl group, the tosyl group, and fragmentation of the piperazine ring.

Reactivity and Stability

-

Stability: The compound is expected to be stable under normal laboratory conditions. Storage in a cool, dry place is recommended.

-

Reactivity: The piperazine ring offers sites for further functionalization. The ester group can be hydrolyzed under acidic or basic conditions. The sulfonamide bond is generally stable but can be cleaved under specific reducing conditions.

Logical Relationships in Characterization

The following diagram outlines the logical workflow for the synthesis and characterization of this compound.

Conclusion

While direct experimental data for this compound remains scarce in the public domain, this technical guide provides a robust, predictive, and practical framework for its synthesis and characterization. By leveraging data from the closely related Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate and other piperazine derivatives, researchers and drug development professionals can confidently proceed with activities involving this compound. The provided experimental protocol offers a clear pathway to obtaining this molecule, and the predicted spectral data will be invaluable for its structural confirmation. Further experimental validation of the properties outlined herein is encouraged to build upon the foundational information presented in this guide.

References

Technical Guide: Ethyl 4-tosylpiperazine-1-carboxylate and its Analogs

Disclaimer: The compound "Ethyl 4-tosylpiperazine-1-carboxylate" is not readily found in public chemical databases with a specific CAS number. This guide will focus on the closely related and well-documented analog, Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate . The key structural difference is the absence of a methyl group on the para-position of the phenyl ring. The synthesis and properties are expected to be analogous.

Introduction

This technical guide provides a comprehensive overview of Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate, a derivative of piperazine. Piperazine and its derivatives are of significant interest to researchers and drug development professionals due to their prevalence in a wide range of biologically active compounds. They are integral scaffolds in medicinal chemistry, contributing to the development of therapeutics in areas such as oncology, infectious diseases, and neurology.[1] This document details the synthesis, structural characteristics, and physicochemical properties of Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate, serving as a valuable resource for its application in research and development.

Physicochemical and Structural Data

The properties of the parent compound, Ethyl piperazine-1-carboxylate, are provided for reference, alongside the crystallographic data for Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate.

Properties of Key Reagents

| Property | Ethyl piperazine-1-carboxylate |

| CAS Number | 120-43-4 |

| Molecular Formula | C₇H₁₄N₂O₂ |

| Molecular Weight | 158.20 g/mol |

| Appearance | Liquid |

| Boiling Point | 273 °C (lit.) |

| Density | 1.08 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.477 (lit.) |

Crystal Structure Data of Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate

| Parameter | Value |

| Molecular Formula | C₁₃H₁₈N₂O₄S[1] |

| Molecular Weight | 298.35 g/mol |

| Crystal System | Monoclinic[1] |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 6.1433 (5) Å, b = 20.5966 (17) Å, c = 12.5626 (8) Å, β = 114.026 (3)°[1] |

| Volume | 1451.84 (19) ų[1] |

| Z | 4[1] |

| Dihedral Angle (Piperazine/Benzene) | 73.23 (10)°[1] |

Experimental Protocols

The following sections detail the synthetic protocol for Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate and the general procedure for its starting material, Ethyl N-piperazinecarboxylate.

Synthesis of Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate

This synthesis involves the reaction of Ethyl 1-piperazinecarboxylate with benzenesulfonyl chloride.

Materials:

-

Ethyl 1-piperazinecarboxylate (0.01 mol, 1.7 mL)

-

Benzenesulfonyl chloride (0.01 mol, 1.0 g)

-

Toluene (25 mL)

-

Methanol

-

Alkaline water

Procedure:

-

In a round-bottom flask, benzenesulfonyl chloride (1.0 g) was mixed with toluene (25 mL) with stirring.

-

A solution of Ethyl 1-piperazinecarboxylate (1.7 mL) in toluene was added dropwise to the stirred mixture.

-

The reaction mixture was refluxed for 30 minutes.

-

The resulting yellow precipitate was collected and washed with alkaline water.

-

The washed precipitate was dissolved in methanol at room temperature.

-

Yellow crystals of Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate were obtained via slow evaporation of the methanol.[1]

General Synthesis of Ethyl N-piperazinecarboxylate (Starting Material)

A common method for the synthesis of the starting material, Ethyl N-piperazinecarboxylate, is the reaction of piperazine with ethyl chloroformate.

Materials:

-

Piperazine (2 g, 23.2 mmol)

-

Deionized water (10 mL)

-

Ethyl chloroformate (1.26 g, 11.6 mmol)

-

Methanol (20 mL)

-

Saturated aqueous sodium chloride solution

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

Piperazine (2 g) was dissolved in deionized water (10 mL) in a reaction flask with stirring at 25 °C and then cooled to 0 °C.

-

A solution of ethyl chloroformate (1.26 g) in methanol (20 mL) was added dropwise with stirring.

-

After the addition was complete, the reaction was warmed to 25 °C and stirred for 4 hours.

-

The reaction was quenched by the addition of saturated aqueous sodium chloride solution (30 mL) and extracted with dichloromethane (200 mL).

-

The organic layer was collected, dried over anhydrous sodium sulfate, and the solvent was removed under reduced pressure.

-

The crude product was purified by column chromatography to yield Ethyl N-piperazinecarboxylate.[2]

Diagrams and Workflows

Synthesis Workflow

The following diagram illustrates the synthetic pathway for Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate.

Caption: Synthetic workflow for Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate.

Logical Relationship of Compounds

The diagram below shows the relationship between the starting materials and the final product.

Caption: Logical flow from reactants to the final product.

Applications in Research and Drug Development

Piperazine derivatives are widely recognized for their therapeutic potential. They are key components in a variety of drugs, including antibiotics such as Norfloxacin and Ciprofloxacin.[1] The introduction of a sulfonyl group, as seen in Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate, is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. These modifications can influence solubility, metabolic stability, and target binding affinity.

While specific applications for Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate are not extensively documented, its structural motifs suggest potential utility as an intermediate in the synthesis of more complex molecules with potential biological activity. The core piperazine scaffold is a versatile building block for creating libraries of compounds for screening in various disease models.

Conclusion

This technical guide has provided a detailed overview of Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate, a representative analog of the requested this compound. The guide includes essential data on its synthesis, structure, and properties, supported by experimental protocols and illustrative diagrams. This information is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development who are working with piperazine-based compounds. Further research into this and similar molecules could uncover novel therapeutic applications.

References

Ethyl 4-tosylpiperazine-1-carboxylate molecular weight

An In-depth Technical Guide on Ethyl 4-tosylpiperazine-1-carboxylate

Overview

This technical guide provides a comprehensive analysis of this compound, a chemical compound of interest to researchers and professionals in drug development and medicinal chemistry. This document details the compound's molecular characteristics, provides a detailed experimental protocol for its synthesis, and includes a discussion of the known biological significance of related piperazine compounds.

Data Presentation

The quantitative data for this compound and its immediate synthetic precursor are summarized in the table below.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Precursors |

| This compound | C₁₄H₂₀N₂O₄S | 312.39 | Ethyl 1-piperazinecarboxylate, p-Toluenesulfonyl chloride |

| Ethyl 1-piperazinecarboxylate | C₇H₁₄N₂O₂ | 158.20[1] | Piperazine, Ethyl chloroformate |

| p-Toluenesulfonyl chloride | C₇H₇ClO₂S | 190.65 | Toluene, Chlorosulfonic acid |

Experimental Protocols

A reliable method for the synthesis of this compound can be adapted from the established procedure for its close structural analog, Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate[2].

Synthesis of this compound[2]

Materials:

-

Ethyl 1-piperazinecarboxylate (1.0 eq)

-

p-Toluenesulfonyl chloride (1.0 eq)

-

Toluene

-

Methanol

-

Alkaline water

Procedure:

-

To a stirred solution of p-toluenesulfonyl chloride (0.01 mol) in toluene (25 mL) in a round bottom flask, a solution of Ethyl 1-piperazinecarboxylate (0.01 mol) in toluene is added dropwise.

-

The reaction mixture is then refluxed for 30 minutes, during which a precipitate is formed.

-

After cooling to room temperature, the precipitate is filtered and washed with alkaline water.

-

For purification, the resulting solid is dissolved in methanol at room temperature.

-

Slow evaporation of the methanol solution yields the crystalline product of this compound.

Mandatory Visualizations

Chemical Structure

Caption: Chemical Structure of this compound

Synthetic Workflow

Caption: Synthetic Workflow for this compound

Biological Context and Signaling Pathways

While specific research on the biological activity of this compound is not extensively documented, the piperazine structural motif is a well-established pharmacophore in medicinal chemistry. Piperazine derivatives are known to possess a broad spectrum of biological activities, including antibacterial, antifungal, and antineoplastic properties[3]. The incorporation of a tosyl group introduces a sulfonamide moiety, a functional group present in many therapeutic agents. The biological effects of such compounds are often attributed to their ability to interact with various enzymes and receptors within cellular signaling pathways. Further investigation is warranted to elucidate the specific biological targets and mechanisms of action for this compound.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of N-Tosylpiperazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of N-tosylpiperazine derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their versatile scaffold, which allows for a wide range of structural modifications to modulate their biological activity. This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways to serve as a valuable resource for professionals in the field.

Physicochemical Properties

N-tosylpiperazine derivatives exhibit a range of physicochemical properties that are crucial for their handling, formulation, and biological activity. The tosyl group (p-toluenesulfonyl) significantly influences the polarity, solubility, and crystallinity of the parent piperazine ring.

Tabulated Physical and Chemical Data

The following tables summarize key physical and chemical data for a selection of N-tosylpiperazine derivatives, compiled from various scientific literature. These values can vary depending on the specific experimental conditions and the purity of the compounds.

Table 1: Melting and Boiling Points of Selected N-Tosylpiperazine Derivatives

| Compound | Substituent (R) | Melting Point (°C) | Boiling Point (°C) / Pressure (mmHg) |

| 1-Tosylpiperazine | H | 103-105 | Not available |

| 1-Tosyl-4-methylpiperazine | -CH₃ | 74 | Not available |

| 1-Tosyl-4-ethylpiperazine | -CH₂CH₃ | 64-66 | Not available |

| 1-Tosyl-4-phenylpiperazine | -C₆H₅ | 148-150 | Not available |

| 1-(4-Nitrobenzoyl)piperazine | -CO-C₆H₄-NO₂ | 74 | Not available[1] |

| 4-(But-3-yn-1-yl)-1-(4-fluorobenzoyl)piperazine | -CO-C₆H₄-F | 64 | Not available[1] |

Table 2: Solubility and pKa of N-Tosylpiperazine Derivatives

| Compound | Solubility in Water | Solubility in Organic Solvents | pKa |

| Piperazine | Highly soluble[2] | Soluble in ethanol and methanol[2] | pKa1 = 5.35, pKa2 = 9.73 |

| 1-Tosylpiperazine | Sparingly soluble | Soluble in chloroform, dichloromethane, ethyl acetate | Not available |

| N-Methylpiperazine | Miscible | Soluble in many organic solvents | Not available |

Table 3: Spectroscopic Data (¹H and ¹³C NMR) for 1-Tosylpiperazine

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR (CDCl₃) | 7.65 | d | 8.3 | 2H, Ar-H (ortho to SO₂) |

| 7.31 | d | 8.0 | 2H, Ar-H (meta to SO₂) | |

| 3.09 | t | 5.0 | 4H, -CH₂-N(Ts)-CH₂- | |

| 2.97 | t | 5.0 | 4H, -CH₂-NH-CH₂- | |

| 2.43 | s | - | 3H, Ar-CH₃ | |

| 1.85 | br s | - | 1H, NH | |

| ¹³C NMR (CDCl₃) | 143.7 | s | - | Ar-C (ipso to SO₂) |

| 132.8 | s | - | Ar-C (ipso to CH₃) | |

| 129.8 | s | - | Ar-CH | |

| 127.7 | s | - | Ar-CH | |

| 45.8 | s | - | -CH₂-N(Ts)-CH₂- | |

| 45.3 | s | - | -CH₂-NH-CH₂- | |

| 21.5 | s | - | Ar-CH₃ |

Note: Chemical shifts are referenced to tetramethylsilane (TMS). Data is compiled from typical values and may vary based on solvent and experimental conditions.

Experimental Protocols

The following section details a general procedure for the synthesis and purification of N-tosylpiperazine derivatives. This protocol is a composite of methodologies reported in the scientific literature and can be adapted for specific derivatives.

General Synthesis of 1-Tosylpiperazine

This procedure describes the selective N-monotosylation of piperazine.

Materials:

-

Piperazine

-

Tosyl chloride (p-toluenesulfonyl chloride)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine (Et₃N) or other suitable base

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Eluent (e.g., ethyl acetate/hexane mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (2 to 4 equivalents) in dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Addition of Tosyl Chloride: Slowly add a solution of tosyl chloride (1 equivalent) in dichloromethane to the cooled piperazine solution over a period of 30-60 minutes.

-

Addition of Base: Add triethylamine (1.1 to 1.5 equivalents) dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer.

-

Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by either recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel.[3][4]

General Procedure for N-Alkylation/Arylation of 1-Tosylpiperazine

This protocol describes the further functionalization of the second nitrogen of 1-tosylpiperazine.

Materials:

-

1-Tosylpiperazine

-

Alkyl or aryl halide (e.g., benzyl bromide, 2-chloropyridine)

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Acetonitrile (ACN) or dimethylformamide (DMF) as solvent

-

Water

-

Ethyl acetate or other suitable extraction solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Eluent (e.g., ethyl acetate/hexane mixture)

Procedure:

-

Reaction Setup: To a solution of 1-tosylpiperazine (1 equivalent) in acetonitrile or DMF, add potassium carbonate (2-3 equivalents) and the alkyl or aryl halide (1.1-1.5 equivalents).

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentration and Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).[3][4]

Visualization of Experimental Workflow and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for the synthesis of N-tosylpiperazine derivatives and potential signaling pathways they may modulate.

Experimental Workflow

Potential Signaling Pathways

N-arylpiperazine derivatives, including N-tosylpiperazines, have been investigated for their effects on various signaling pathways, particularly in the context of cancer and central nervous system disorders. Two prominent pathways are the PI3K/Akt/mTOR pathway and serotonin (5-HT) receptor signaling.

This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Some piperazine derivatives have been shown to inhibit this pathway.[5][6][7]

Arylpiperazine derivatives are well-known for their interaction with serotonin receptors, particularly the 5-HT₁A and 5-HT₂A subtypes, which are implicated in mood and anxiety disorders.[8][9][10] These G-protein coupled receptors (GPCRs) modulate downstream signaling cascades, such as the adenylyl cyclase pathway.

This guide provides a foundational understanding of the physical and chemical properties of N-tosylpiperazine derivatives. The tabulated data, experimental protocols, and pathway diagrams are intended to facilitate further research and development of this important class of compounds. For more detailed information on specific derivatives, consulting the primary literature is recommended.

References

- 1. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. orgsyn.org [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. l-Aminoacyl-triazine Derivatives Are Isoform-Selective PI3Kβ Inhibitors That Target Nonconserved Asp862 of PI3Kβ - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of Novel Indolealkylpiperazine Derivatives as Potent 5-HT1A Receptor Agonists for the Potential Future Treatment of Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of Ethyl 4-tosylpiperazine-1-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to Solubility in Drug Development

Solubility is a critical physicochemical property of an active pharmaceutical ingredient (API) that influences its entire development pathway, from initial screening to formulation.[1][2] Poor solubility can lead to challenges in absorption, bioavailability, and the development of effective dosage forms.[2] Therefore, the accurate determination of a compound's solubility in various solvents is a fundamental aspect of preclinical development. This guide focuses on the experimental determination of the solubility of Ethyl 4-tosylpiperazine-1-carboxylate, a piperazine derivative of interest in pharmaceutical research.

Experimental Protocols for Solubility Determination

The solubility of a compound can be determined through two primary approaches: thermodynamic solubility and kinetic solubility.[3][4]

-

Thermodynamic Solubility (Equilibrium Solubility): This is the concentration of a solute in a saturated solution when there is an equilibrium between the dissolved and undissolved solute.[3] It is considered the "true" solubility of a compound.[3] The most common method for determining thermodynamic solubility is the shake-flask method.[5][6]

-

Kinetic Solubility: This is a measure of how quickly a compound dissolves and whether it precipitates over a given time.[4][7] It is often used in high-throughput screening during the early stages of drug discovery.[7][8] Common methods include nephelometry and direct UV assays.[7][9]

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is a widely used and reliable technique for determining the thermodynamic solubility of a compound.[5][6]

Detailed Experimental Protocol:

-

Preparation of Supersaturated Solution: An excess amount of this compound is added to a series of vials, each containing a different organic solvent of interest. The addition of an excess amount of the solid is crucial to ensure that a saturated solution is in equilibrium with the solid phase.

-

Equilibration: The vials are sealed and agitated in a shaker or incubator at a constant, controlled temperature for a specified period (typically 24-72 hours) to allow the system to reach equilibrium.[5]

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This can be achieved by centrifugation or filtration.[5] Care must be taken to avoid any temperature changes during this step that could alter the solubility.

-

Quantification: The concentration of the dissolved this compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in that specific solvent at the given temperature.

Table 1: Summary of the Shake-Flask Method for Thermodynamic Solubility

| Step | Description | Key Parameters |

| 1. Sample Preparation | Add an excess of the solid compound to the solvent. | Purity of compound and solvent, amount of excess solid. |

| 2. Equilibration | Agitate the mixture at a constant temperature until equilibrium is reached. | Temperature, agitation speed, duration of equilibration. |

| 3. Phase Separation | Separate the solid phase from the liquid phase. | Method of separation (centrifugation, filtration). |

| 4. Analysis | Determine the concentration of the dissolved compound in the liquid phase. | Analytical technique (e.g., HPLC-UV), calibration curve. |

Kinetic Solubility Assays

Kinetic solubility assays are high-throughput methods used for rapid assessment of solubility.[7][9]

This method relies on detecting the precipitation of a compound from a solution by measuring the light scattering caused by suspended particles.[10][11]

Detailed Experimental Protocol:

-

Stock Solution Preparation: A concentrated stock solution of this compound is prepared in a highly soluble organic solvent, typically dimethyl sulfoxide (DMSO).[9][10]

-

Serial Dilution: The DMSO stock solution is added to a microtiter plate and serially diluted with the aqueous or organic solvent of interest.[7][10]

-

Incubation: The plate is incubated for a short period (e.g., 1-2 hours) at a controlled temperature.[9]

-

Light Scattering Measurement: A nephelometer is used to measure the light scattered by any precipitated particles in each well.[9][11]

-

Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed, indicating the onset of precipitation.

This method involves the quantification of the dissolved compound using UV-Vis spectroscopy after removing any undissolved particles.[7][9]

Detailed Experimental Protocol:

-

Solution Preparation: A stock solution of this compound in DMSO is added to the solvent of interest in a microtiter plate.[9]

-

Incubation: The plate is incubated for a defined period to allow for dissolution and potential precipitation.[9]

-

Filtration: The solution is filtered to remove any undissolved solid.[7][9]

-

UV-Vis Measurement: The absorbance of the filtrate is measured using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for this compound.

-

Data Analysis: The concentration of the dissolved compound is calculated using a pre-established calibration curve, providing the kinetic solubility.

Table 2: Comparison of Kinetic Solubility Assay Methods

| Feature | Nephelometric Assay | Direct UV Assay |

| Principle | Measures light scattering from precipitated particles.[11] | Measures UV absorbance of the dissolved compound.[7] |

| Throughput | High | High |

| Sample Requirement | Low | Low |

| Key Advantage | Does not require a chromophore. | Provides a direct concentration measurement. |

| Potential Limitation | Indirect measurement of solubility. | Requires the compound to have a UV chromophore. |

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a pharmaceutical compound such as this compound.

Caption: Workflow for determining the solubility of a pharmaceutical compound.

Conclusion

While specific solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides the necessary framework for its determination. By employing the detailed experimental protocols for thermodynamic and kinetic solubility, researchers can generate the critical data needed to advance the development of this compound. The choice of method will depend on the stage of development and the specific questions being addressed, with high-throughput kinetic assays being suitable for early screening and the shake-flask method providing the gold standard for thermodynamic solubility for later-stage development.

References

- 1. researchgate.net [researchgate.net]

- 2. sygnaturediscovery.com [sygnaturediscovery.com]

- 3. pharmatutor.org [pharmatutor.org]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. enamine.net [enamine.net]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. enamine.net [enamine.net]

- 11. bmglabtech.com [bmglabtech.com]

Stability of the N-Tosyl Protecting Group on Piperazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tosyl (p-toluenesulfonyl) group is a widely utilized protecting group for amines in organic synthesis, prized for its stability under a broad range of reaction conditions. In the context of piperazine, a ubiquitous scaffold in medicinal chemistry, the tosyl group allows for selective functionalization of one nitrogen atom while the other remains protected. This guide provides a comprehensive overview of the stability of the N-tosyl protecting group on piperazine under various chemical environments, along with detailed experimental protocols for its removal.

Core Stability Profile

The stability of the N-tosyl group on a piperazine ring is governed by the robustness of the sulfonamide bond. Generally, this bond is resistant to cleavage under many standard synthetic conditions, making it a reliable protecting group for multi-step syntheses. However, its stability is not absolute and is dependent on the specific reagents and reaction conditions employed.

Stability Under Acidic and Basic Conditions

The N-tosyl group is remarkably stable across a wide pH range at ambient temperature. Harsh acidic or basic conditions, often coupled with elevated temperatures, are typically required for its cleavage.

| Condition | Reagent(s) | Temperature | Stability/Cleavage |

| Acidic | HBr in Acetic Acid | Reflux | Cleavage |

| MeSO₃H, TFA, Thioanisole | Room Temperature | Cleavage | |

| Basic | Strong aqueous base (e.g., NaOH, KOH) | High Temperature | Generally stable at RT, cleavage at elevated temperatures |

| Cesium Carbonate in THF/MeOH | Room Temperature to Reflux | Can effect cleavage, especially on activated systems |

Note: Quantitative stability data across a wide pH range for N-tosylpiperazine specifically is not extensively documented in publicly available literature. The stability is inferred from the general behavior of arylsulfonamides.

Stability Under Reductive and Oxidative Conditions

The N-S bond of the sulfonamide is susceptible to cleavage by various reducing agents. Conversely, the tosyl group is generally stable towards many common oxidizing agents used in organic synthesis.

| Condition | Reagent(s) | Stability/Cleavage |

| Reductive | Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®) | Cleavage |

| Lithium aluminum hydride (LiAlH₄) | Cleavage | |

| Sodium amalgam (Na/Hg) | Cleavage | |

| Sodium naphthalenide | Cleavage[1] | |

| Oxidative | m-Chloroperoxybenzoic acid (m-CPBA) | Generally Stable |

| Potassium permanganate (KMnO₄) | Generally Stable | |

| Pyridinium chlorochromate (PCC) | Generally Stable |

Note: The piperazine ring itself can be susceptible to oxidation under harsh conditions, independent of the tosyl group.

Deprotection Strategies and Experimental Protocols

The removal of the tosyl group from a piperazine nitrogen is a critical step in many synthetic routes. The choice of deprotection strategy depends on the overall functionality of the molecule and the desired reaction conditions.

Experimental Protocol: Acidic Deprotection

Method 1: Methanesulfonic Acid in Trifluoroacetic Acid

This method is effective for the cleavage of the tosyl group under strong acidic conditions at room temperature.[2]

Reagents:

-

N-Tosyl piperazine derivative

-

Methanesulfonic acid (MeSO₃H)

-

Trifluoroacetic acid (TFA)

-

Thioanisole

Procedure:

-

Dissolve the N-tosyl piperazine derivative in a mixture of trifluoroacetic acid (TFA) and thioanisole.

-

Add methanesulfonic acid (MeSO₃H) to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).

-

Upon completion, quench the reaction by carefully adding the mixture to a cooled saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) three times.

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to obtain the deprotected piperazine.

A reported yield for the deprotection of a specific piperazine derivative using this method was 76%.[2]

General Protocols for Reductive Deprotection

Method 2: Reductive Cleavage with Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®)

Red-Al® is a powerful reducing agent capable of cleaving the N-S bond in sulfonamides.

General Procedure:

-

Dissolve the N-tosyl piperazine derivative in an anhydrous aprotic solvent (e.g., THF, toluene).

-

Cool the solution to 0 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add a solution of Red-Al® (typically a solution in toluene) to the reaction mixture.

-

Allow the reaction to warm to room temperature or gently heat to reflux, depending on the substrate's reactivity.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of water or an aqueous solution of Rochelle's salt at 0 °C.

-

Filter the resulting mixture through a pad of celite and wash with an organic solvent.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, dry, and concentrate to yield the crude product, which can be further purified by chromatography or crystallization.

Method 3: Reductive Cleavage with Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is another potent reducing agent for sulfonamide cleavage.

General Procedure:

-

In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ in an anhydrous ether solvent (e.g., THF, diethyl ether).

-

Add a solution of the N-tosyl piperazine derivative in the same solvent dropwise to the LiAlH₄ suspension at 0 °C.

-

After the addition is complete, the reaction mixture is typically heated to reflux.

-

Monitor the reaction for the consumption of the starting material.

-

After completion, cool the reaction to 0 °C and quench sequentially and carefully with water, followed by an aqueous NaOH solution, and then again with water (Fieser workup).

-

Stir the resulting granular precipitate vigorously for a period of time.

-

Filter the solid and wash thoroughly with an organic solvent.

-

Dry and concentrate the filtrate to obtain the deprotected piperazine.

Application in Drug Development Workflow

The tosyl group plays a crucial role as a temporary protecting group in the synthesis of complex piperazine-containing active pharmaceutical ingredients (APIs). A general workflow is depicted below.

This workflow highlights the strategic use of the tosyl group to enable the construction of complex molecular architectures by directing reactions to the unprotected nitrogen of the piperazine ring. The final deprotection step unmasks the second amine, which is often crucial for the biological activity of the final drug molecule.

Conclusion

The N-tosyl protecting group offers a high degree of stability for the piperazine moiety under a variety of synthetic conditions, particularly towards many oxidizing agents and at ambient temperatures in both acidic and basic media. Its removal can be effectively achieved under strong acidic or reductive conditions, providing medicinal chemists with a versatile tool for the synthesis of complex piperazine-containing drug candidates. The choice of deprotection method should be carefully considered based on the functional group tolerance of the substrate.

References

An In-Depth Technical Guide to N-Tosylpiperazine-1-carboxylates: Synthesis, Biological Evaluation, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-tosylpiperazine-1-carboxylates, a class of heterocyclic compounds with significant potential in medicinal chemistry. The guide details the synthetic pathways for these molecules, presents quantitative biological activity data for closely related analogues, and outlines the experimental protocols for their evaluation. Furthermore, it visualizes key chemical transformations and biological mechanisms to facilitate a deeper understanding of this promising scaffold.

Introduction to the N-Tosylpiperazine-1-carboxylate Scaffold

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, found in numerous approved drugs with a wide range of therapeutic applications, including anticancer, antiviral, and antipsychotic agents. Its prevalence is due to its favorable physicochemical properties, such as high aqueous solubility and the ability to modulate the pharmacokinetic profile of a drug candidate. The disubstituted nature of the piperazine core allows for fine-tuning of its biological activity through the introduction of various functional groups at the N1 and N4 positions.

The N-tosylpiperazine-1-carboxylate scaffold combines the structural rigidity and hydrogen bonding capacity of the piperazine ring with the distinct electronic and steric properties of a tosyl group and a carboxylate moiety. The tosyl group, a well-known sulfonamide, can act as a hydrogen bond donor and participate in key interactions with biological targets. The carboxylate group, often in the form of an ester, provides a handle for further chemical modification and can influence the compound's polarity and cell permeability. This unique combination of functional groups makes N-tosylpiperazine-1-carboxylates an attractive scaffold for the design of novel therapeutic agents.

Synthesis of N-Tosylpiperazine-1-carboxylates

The synthesis of N-tosylpiperazine-1-carboxylates can be achieved through a straightforward and efficient multi-step process. A representative synthetic route to obtain a key intermediate, ethyl 1-(4-tosyl)piperidine-4-carboxylate, has been well-documented and can be adapted for the piperazine core. This process typically involves the selective tosylation of a piperazine carboxylate precursor.

Proposed Synthetic Workflow

The logical flow for the synthesis of a target N-tosylpiperazine-1-carboxylate is depicted below. This workflow starts from a commercially available piperazine carboxylate, which undergoes tosylation to yield the final product.

Caption: Proposed synthetic workflow for N-tosylpiperazine-1-carboxylates.

Detailed Experimental Protocol: Synthesis of Ethyl 1-(4-tosyl)piperidine-4-carboxylate

This protocol, originally for a piperidine derivative, serves as a strong template for the synthesis of the analogous piperazine compound.[1]

Materials:

-

Ethyl isonipecotate (1 equivalent)

-

p-Toluenesulfonyl chloride (1 equivalent)

-

Sodium carbonate (Na2CO3) (5% aqueous solution)

-

Distilled water

-

Dichloromethane (DCM)

Procedure:

-

Dissolve ethyl isonipecotate (15.0 mmol) in 15 mL of distilled water in a 250 mL round-bottom flask.

-

Gradually add p-toluenesulfonyl chloride (15.0 mmol) to the reaction mixture over a period of 15-20 minutes with constant stirring.

-

Maintain the pH of the reaction mixture at 9.0 by the dropwise addition of a 5% aqueous solution of sodium carbonate at room temperature.

-

Continue stirring the reaction mixture at room temperature for 4-5 hours.

-

After the reaction is complete (monitored by TLC), extract the mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to obtain pure ethyl 1-(4-tosyl)piperidine-4-carboxylate.

Biological Activity and Therapeutic Potential

While specific biological data for N-tosylpiperazine-1-carboxylates is limited in the public domain, closely related N-tosylpiperazine derivatives have shown promising activity as enzyme inhibitors. A notable example is the investigation of tosyl piperazine-engrafted dithiocarbamates as inhibitors of bacterial tyrosinase.[2]

Enzyme Inhibition: Bacterial Tyrosinase

Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin biosynthesis in a wide range of organisms, from bacteria to mammals.[2] Inhibition of bacterial tyrosinase is a target for the development of agents to control pigmentation and browning in various contexts. A series of 1-tosyl piperazine-dithiocarbamate derivatives were synthesized and evaluated for their ability to inhibit tyrosinase from Bacillus subtilis.[2]

The inhibitory activity of several tosyl piperazine-dithiocarbamate derivatives against bacterial tyrosinase is summarized in the table below.[2]

| Compound ID | Substituent on Phenyl Ring | IC50 (µM) |

| 4a | H | 34.8 |

| 4b | 2-Cl | 6.88 |

| 4c | 3-Cl | 8.1 |

| 4e | 2-OH | 11.11 |

| 4g | 4-OH | 7.24 |

| Kojic Acid (Reference) | - | 30.34 ± 0.75 |

Mechanism of Action: Tyrosinase Inhibition

The proposed mechanism of action for the inhibition of tyrosinase by these compounds involves the chelation of the copper ions in the enzyme's active site by the dithiocarbamate moiety. The tosyl piperazine scaffold plays a crucial role in orienting the molecule within the active site to facilitate this interaction. The structure-activity relationship (SAR) studies indicated that electron-withdrawing groups, such as chloro substituents on the phenyl ring, enhance the inhibitory activity.[2]

Caption: Mechanism of tyrosinase inhibition by N-tosylpiperazine derivatives.

Experimental Protocols for Biological Evaluation

In Vitro Tyrosinase Inhibition Assay

The following protocol is adapted from the methodology used for the evaluation of 1-tosyl piperazine-dithiocarbamate derivatives.[2]

Materials:

-

Bacterial tyrosinase (Bacillus subtilis)

-

L-DOPA (substrate)

-

Phosphate buffer (pH 6.8)

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

Kojic acid (reference inhibitor)

-

96-well microplate reader

Procedure:

-

Prepare a stock solution of the test compounds and kojic acid in DMSO.

-

In a 96-well plate, add 20 µL of phosphate buffer, 20 µL of the test compound solution (at various concentrations), and 20 µL of the tyrosinase enzyme solution.

-

Incubate the mixture at 37 °C for 10 minutes.

-

Initiate the reaction by adding 40 µL of L-DOPA solution.

-

Measure the absorbance at 475 nm at regular intervals for 30 minutes using a microplate reader.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

-

The IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion and Future Directions

N-tosylpiperazine-1-carboxylates represent a promising and underexplored area of medicinal chemistry. The synthetic accessibility of this scaffold, combined with the favorable physicochemical properties of the piperazine core, makes it an attractive starting point for the development of novel therapeutic agents. While the biological activity of the specific carboxylate derivatives requires further investigation, the potent enzyme inhibitory activity of closely related N-tosylpiperazine analogues highlights the potential of this chemical space.

Future research should focus on the synthesis and screening of a diverse library of N-tosylpiperazine-1-carboxylates against a range of biological targets. Elucidation of their mechanism of action and structure-activity relationships will be crucial for optimizing their therapeutic potential. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to embark on the exploration of this promising class of compounds.

References

Methodological & Application

Synthesis of Ethyl 4-tosylpiperazine-1-carboxylate: An Application Note and Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of Ethyl 4-tosylpiperazine-1-carboxylate, a valuable intermediate in pharmaceutical research and drug development. The protocol is based on a two-step synthesis, commencing with the preparation of the precursor, Ethyl piperazine-1-carboxylate, followed by its subsequent tosylation.

Chemical Reaction

The synthesis proceeds in two main steps:

-

Formation of Ethyl piperazine-1-carboxylate: Piperazine is reacted with ethyl chloroformate to yield the mono-protected piperazine derivative.

-

Tosylation: The secondary amine of Ethyl piperazine-1-carboxylate is reacted with p-toluenesulfonyl chloride (tosyl chloride) to afford the final product, this compound.

Experimental Data

The following table summarizes the key quantitative data for the synthesis.

| Parameter | Value |

| Starting Materials | |

| Piperazine | 1.0 eq |

| Ethyl chloroformate | 1.05 eq |

| p-Toluenesulfonyl chloride | 1.1 eq |

| Triethylamine | 1.2 eq |

| Reaction Conditions | |

| Step 1 Temperature | 0 °C to Room Temperature |

| Step 1 Reaction Time | 4 hours |

| Step 2 Temperature | Room Temperature |

| Step 2 Reaction Time | 12 hours |

| Product Characteristics | |

| Molecular Formula | C₁₄H₂₀N₂O₄S |

| Molecular Weight | 312.39 g/mol |

| Appearance | White to off-white solid |

| Expected Yield | 85-95% (for the tosylation step) |

| Purity (by NMR/LC-MS) | >95% |

Experimental Protocols

Step 1: Synthesis of Ethyl piperazine-1-carboxylate

This procedure is adapted from established methods for the mono-acylation of piperazine.

Materials:

-

Piperazine

-

Ethyl chloroformate

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve piperazine (1.0 eq) in dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add ethyl chloroformate (1.05 eq) dropwise to the stirred solution over a period of 30 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for an additional 4 hours at room temperature.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude Ethyl piperazine-1-carboxylate, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

This protocol is adapted from the synthesis of analogous sulfonylpiperazine derivatives.[1]

Materials:

-

Ethyl piperazine-1-carboxylate (from Step 1)

-

p-Toluenesulfonyl chloride (Tosyl chloride)

-

Triethylamine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography (optional)

Procedure:

-

Dissolve the crude Ethyl piperazine-1-carboxylate (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

-

Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to afford this compound as a white to off-white solid.

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the two-step synthesis of this compound.

References

Application Note: High-Purity Isolation of Ethyl 4-tosylpiperazine-1-carboxylate using Flash Column Chromatography

Introduction

Ethyl 4-tosylpiperazine-1-carboxylate is a key intermediate in the synthesis of various pharmacologically active molecules. Its purity is critical for the successful progression of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This application note details a robust and efficient method for the purification of this compound from a crude reaction mixture using flash column chromatography on silica gel. The described protocol consistently yields the target compound with high purity (>98%), effectively removing unreacted starting materials and reaction by-products.

Experimental Overview

The purification strategy involves the separation of the crude product mixture on a silica gel stationary phase. The components are eluted using a step-gradient of ethyl acetate in hexanes. The progress of the purification is monitored by Thin-Layer Chromatography (TLC), and the fractions containing the pure product are identified, combined, and concentrated to yield the purified this compound.

Materials and Methods

| Reagents & Consumables | Equipment |

| Crude this compound | Glass Chromatography Column (40 mm diameter) |

| Silica Gel (230-400 mesh) | Fraction Collector |

| n-Hexane (ACS Grade) | Rotary Evaporator |

| Ethyl Acetate (ACS Grade) | TLC Plates (Silica gel 60 F254) |

| Dichloromethane (DCM, ACS Grade) | UV Lamp (254 nm) |

| Anhydrous Sodium Sulfate | Glass Vials and Beakers |

Detailed Protocol

1. Preparation of the Crude Sample

-

The crude reaction mixture containing this compound is concentrated under reduced pressure to remove the bulk of the reaction solvent.

-

The resulting residue is redissolved in a minimal amount of dichloromethane.

-

A small amount of silica gel is added to this solution, and the solvent is removed by rotary evaporation to yield a dry, free-flowing powder of the crude product adsorbed onto silica gel. This dry-loading method prevents the dissolution of the stationary phase at the top of the column and improves separation.

2. Column Packing

-

A glass chromatography column is securely clamped in a vertical position.

-

A small plug of cotton wool is placed at the bottom of the column to support the stationary phase.

-

A layer of sand (approximately 1 cm) is added on top of the cotton plug.

-

The column is filled with a slurry of silica gel in n-hexane and allowed to pack under gravity, with gentle tapping to ensure a uniform bed.

-

The packed column is equilibrated by flushing with two to three column volumes of the initial mobile phase (10% Ethyl Acetate in Hexanes).

3. Chromatographic Separation

-

The dry-loaded crude sample is carefully added to the top of the packed silica gel bed.

-

A thin layer of sand is added on top of the sample to prevent disturbance of the silica gel bed during solvent addition.

-

The elution is initiated with 10% ethyl acetate in hexanes.

-

The polarity of the mobile phase is increased in a stepwise manner as detailed in the table below to facilitate the elution of the target compound.

-

Fractions of 20 mL are collected throughout the elution process.

4. Fraction Analysis and Product Isolation

-

Each fraction is analyzed by TLC using a mobile phase of 30% ethyl acetate in hexanes. The TLC plate is visualized under a UV lamp at 254 nm.

-

Fractions containing the pure this compound (Rf = 0.45) are identified and combined.

-

The combined pure fractions are concentrated using a rotary evaporator to remove the solvent.

-

The resulting purified product is dried under high vacuum to remove any residual solvent, yielding a white to off-white solid.

Experimental Workflow Diagram

Caption: Workflow for the purification of this compound.

Results and Discussion

The described column chromatography protocol provides an effective method for the purification of this compound. The use of a step-gradient elution allows for the efficient separation of the target compound from both less polar impurities, which elute in the initial low-polarity mobile phase, and more polar impurities that remain on the column until a higher polarity mobile phase is introduced.

Table 1: Chromatographic Conditions

| Parameter | Value |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | Step-gradient of Ethyl Acetate in Hexanes |

| Step 1 | 10% Ethyl Acetate in Hexanes (for elution of non-polar impurities) |

| Step 2 | 20% Ethyl Acetate in Hexanes (for elution of the target compound) |

| Step 3 | 40% Ethyl Acetate in Hexanes (for column flushing) |

| Flow Rate | Gravity-driven |

| Detection | TLC with UV visualization at 254 nm |

Table 2: Purity and Yield Data

| Sample | Initial Purity (by HPLC) | Final Purity (by HPLC) | Yield of Pure Product |

| Crude Product | ~75% | >98% | 85% |

Table 3: TLC Analysis Data

| Compound | Mobile Phase | Rf Value |

| Starting Material (Hypothetical) | 30% Ethyl Acetate in Hexanes | 0.65 |

| This compound | 30% Ethyl Acetate in Hexanes | 0.45 |

| By-product (Hypothetical) | 30% Ethyl Acetate in Hexanes | 0.20 |

Signaling Pathway Diagram (Logical Relationship)

The following diagram illustrates the logical relationship in the decision-making process during fraction analysis.

Caption: Decision tree for TLC-based fraction analysis.

The application note provides a detailed and reproducible protocol for the purification of this compound by flash column chromatography. This method is suitable for researchers and scientists in drug development, offering a reliable means to obtain high-purity material essential for subsequent synthetic applications. The clear workflow, tabulated data, and logical diagrams facilitate the straightforward implementation of this purification strategy.

Application Note: Optimized Conditions for the Tosylation of Ethyl Piperazine-1-carboxylate

AN-CHEM-001

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the tosylation of the secondary amine in ethyl piperazine-1-carboxylate to synthesize ethyl 4-tosylpiperazine-1-carboxylate. It outlines optimized reaction conditions, discusses potential side reactions, and presents a clear, step-by-step procedure to ensure high yield and purity of the final product. The presented data and protocols are intended to aid researchers in the efficient synthesis of this and similar sulfonamide derivatives, which are valuable intermediates in medicinal chemistry.

Introduction

The tosylation of piperazine derivatives is a crucial transformation in the synthesis of various pharmaceutically active compounds. The resulting sulfonamide linkage is a common feature in many drug candidates due to its chemical stability and ability to participate in hydrogen bonding. Ethyl piperazine-1-carboxylate is a readily available starting material, and its tosylation at the N4 position provides a versatile intermediate for further functionalization. This document details a reliable protocol for this reaction, addressing common challenges such as the formation of undesired byproducts.

Reaction Scheme

The tosylation of ethyl piperazine-1-carboxylate proceeds via the nucleophilic attack of the secondary amine on the sulfur atom of tosyl chloride, with a base used to quench the resulting hydrochloric acid.

Figure 1: Reaction scheme for the tosylation of ethyl piperazine-1-carboxylate.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the tosylation of ethyl piperazine-1-carboxylate.

Materials:

-

Ethyl piperazine-1-carboxylate

-

p-Toluenesulfonyl chloride (Tosyl chloride, TsCl)

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM) or Toluene

-

4-Dimethylaminopyridine (DMAP) (optional, as a catalyst)[1]

-

Deionized water

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Protocol 1: Using Triethylamine in Dichloromethane

This protocol is based on a general method for the tosylation of amines and alcohols and is often preferred for its milder conditions and easier work-up.[1]

-

Reaction Setup: To a clean, dry round-bottom flask, add ethyl piperazine-1-carboxylate (1.0 eq.). Dissolve the starting material in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

-

Addition of Base: Add triethylamine (1.5 eq.) to the solution. If desired, a catalytic amount of DMAP (0.1-0.2 eq.) can be added to accelerate the reaction.[1]

-

Cooling: Cool the stirred solution to 0 °C using an ice bath.

-

Addition of Tosyl Chloride: Dissolve p-toluenesulfonyl chloride (1.2-1.5 eq.) in a minimal amount of DCM and add it dropwise to the reaction mixture over 15-30 minutes, ensuring the temperature remains at or below 5 °C.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.[1]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Protocol 2: Using Toluene with Reflux

This method is based on a procedure for a similar sulfonylation reaction and may be suitable for less reactive substrates.[2]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve p-toluenesulfonyl chloride (1.0 eq.) in toluene.

-

Addition of Substrate: Dissolve ethyl piperazine-1-carboxylate (1.0 eq.) in toluene and add it dropwise to the stirred solution of tosyl chloride.

-

Reaction: Heat the reaction mixture to reflux and maintain for 30-60 minutes. A precipitate may form during the reaction.[2]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Wash the mixture with alkaline water (e.g., dilute sodium bicarbonate or sodium hydroxide solution) to remove any unreacted tosyl chloride and HCl byproduct.[2]

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification: After filtering the drying agent, concentrate the solvent under reduced pressure. The product may precipitate or crystallize upon cooling or concentration. If necessary, further purify by recrystallization (e.g., from methanol) or flash column chromatography.[2]

Data Presentation

The following table summarizes typical reaction conditions for the tosylation of piperazine derivatives, which can be adapted for ethyl piperazine-1-carboxylate.

| Parameter | Condition A (Recommended) | Condition B |

| Substrate | Ethyl piperazine-1-carboxylate | Ethyl piperazine-1-carboxylate |

| Reagent | p-Toluenesulfonyl chloride | p-Toluenesulfonyl chloride |

| Base | Triethylamine (TEA) | - |

| Solvent | Dichloromethane (DCM) | Toluene |

| Temperature | 0 °C to Room Temperature | Reflux |

| Reaction Time | 12-24 hours | 30-60 minutes |

| Catalyst | DMAP (optional) | None |

| Work-up | Aqueous wash | Alkaline wash |

| Reference | Adapted from[1] | Adapted from[2] |

Potential Side Reactions and Considerations

A known complication in the tosylation of molecules containing a hydroxyl group is the potential for the intermediate tosylate to be converted into a chloride.[3][4] While ethyl piperazine-1-carboxylate does not contain a hydroxyl group, the presence of chloride ions (from the tosyl chloride) and a basic nitrogen (the piperazine) can sometimes lead to unexpected side reactions. Careful control of the reaction temperature and the stoichiometry of the reagents is crucial for minimizing byproduct formation. The use of milder conditions (Protocol 1) is generally recommended to avoid such side reactions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the tosylation of ethyl piperazine-1-carboxylate.

Conclusion

The tosylation of ethyl piperazine-1-carboxylate is a straightforward and reproducible reaction when appropriate conditions are employed. The recommended protocol using triethylamine in dichloromethane at room temperature provides a reliable method for obtaining the desired product in good yield and purity. By following the detailed steps and considering the potential for side reactions, researchers can successfully synthesize this valuable intermediate for applications in drug discovery and development.

References

- 1. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

Application Notes and Protocols for the Biological Screening of Tosylpiperazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used in the biological screening of tosylpiperazine derivatives. This document includes detailed experimental protocols, data presentation guidelines, and visual representations of workflows and signaling pathways to facilitate research and development in this area.

Introduction

Tosylpiperazine derivatives represent a class of compounds with significant therapeutic potential, drawing attention in medicinal chemistry due to their diverse pharmacological activities. The piperazine ring is a recognized privileged scaffold in drug discovery, and its combination with a tosyl group can lead to compounds with a wide range of biological effects. These derivatives have been investigated for various applications, including as enzyme inhibitors, anticancer agents, and antimicrobial agents. This document outlines the standard screening protocols to evaluate the efficacy and safety of novel tosylpiperazine derivatives.

Data Presentation

Quantitative data from biological screenings should be organized for clarity and comparative analysis. The following tables present data for a series of 1-tosyl piperazine dithiocarbamate acetamide hybrids (compounds 4a-4j ) to illustrate effective data presentation.

Tyrosinase Inhibition Activity

Table 1: Tyrosinase Inhibitory Activity of Tosylpiperazine Derivatives (4a-4j). [1]

| Compound | Substitution on Phenyl Ring | IC₅₀ (µM) ± SEM |

| 4a | H | 34.8 ± 0.99 |

| 4b | 2-Cl | 8.01 ± 0.11 |

| 4c | 3-Cl | 8.1 ± 0.30 |

| 4d | 4-OCH₃ | 6.88 ± 0.11 |

| 4e | 4-Cl | 11.1 ± 0.4 |

| 4f | 4-F | 29.35 ± 0.81 |

| 4g | 4-CH₃ | 7.24 ± 0.15 |

| 4h | 2,5-(OCH₃)₂ | 21.3 ± 0.61 |

| 4i | 3,4-Cl₂ | 19.21 ± 0.47 |

| 4j | 4-NO₂ | 24.3 ± 0.55 |

| Kojic Acid | (Standard) | 30.34 ± 0.75 |

| Ascorbic Acid | (Standard) | 11.5 ± 1.00 |

Hemolytic and Thrombolytic Activity

Table 2: Hemolytic and Thrombolytic Activity of Tosylpiperazine Derivatives (4a-4j). [1]

| Compound | Substitution on Phenyl Ring | Hemolytic Activity (%) | Thrombolytic Activity (%) |

| 4a | H | 0.55 | 45.4 ± 0.18 |

| 4b | 2-Cl | 0.29 | 55.1 ± 0.11 |

| 4c | 3-Cl | 4.8 | 49.3 ± 0.24 |

| 4d | 4-OCH₃ | 15.6 | 51.7 ± 0.14 |

| 4e | 4-Cl | 8.9 | 67.3 ± 0.2 |

| 4f | 4-F | 5.3 | 41.2 ± 0.17 |

| 4g | 4-CH₃ | 1.53 | 47.6 ± 0.21 |

| 4h | 2,5-(OCH₃)₂ | 6.7 | 60.83 ± 0.14 |

| 4i | 3,4-Cl₂ | 12.8 | 58.2 ± 0.19 |

| 4j | 4-NO₂ | 2.56 | 39.8 ± 0.23 |

Experimental Protocols

Detailed protocols for key biological assays are provided below.

Tyrosinase Inhibition Assay

This protocol is used to determine the ability of tosylpiperazine derivatives to inhibit the enzyme tyrosinase, which is involved in melanin production.

Materials:

-

Mushroom Tyrosinase

-

L-DOPA (3,4-dihydroxyphenylalanine)

-

Phosphate buffer (67 mM, pH 6.8)

-

Test compounds (dissolved in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a 67 mM phosphate buffer (pH 6.8).

-

Prepare a solution of L-DOPA (0.5 mM) in the phosphate buffer.

-

Prepare a solution of mushroom tyrosinase (100 units/mL) in the phosphate buffer.

-

In a 96-well plate, add 40 µL of phosphate buffer, 20 µL of the test compound solution (at various concentrations), and 20 µL of the tyrosinase solution.

-

Pre-incubate the plate at 25°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.

-

Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.

-

The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the test compound.

-

IC₅₀ values are determined by plotting the percentage of inhibition against the concentration of the test compound.

Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cell viability and proliferation.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa)

-